Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide
Description
Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide is a useful research compound. Its molecular formula is C12H14BrNS and its molecular weight is 284.22 g/mol. The purity is usually 95%.
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Biological Activity
Thiazolium compounds have garnered attention for their diverse biological activities, including antidiabetic, anticancer, and antimicrobial properties. This article focuses on the biological activity of Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide , a compound that exhibits significant potential in various therapeutic areas.
Overview of Thiazolium Compounds
Thiazolium compounds are characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. They have been extensively studied for their pharmacological properties due to their ability to interact with biological systems effectively. The specific compound of interest, 2,4-dimethyl-3-(phenylmethyl)-thiazolium bromide, is a derivative that has shown promise in several studies.
Antidiabetic Effects
One of the notable activities of thiazolium compounds is their role in managing diabetes. A study involving N-phenacylthiazolium bromide , a related thiazolium compound, demonstrated its efficacy in preventing the accumulation of advanced glycation end products (AGEs) in diabetic models. The treatment significantly reduced vascular AGE accumulation and hypertrophy associated with diabetes when administered early in the disease progression .
Table 1: Effects of N-phenacylthiazolium bromide on diabetic rats
Parameter | Control Group | Treatment Group (N-phenacylthiazolium) |
---|---|---|
Vascular AGE accumulation (mg/ml) | 5.6 ± 0.2 | 2.1 ± 0.3 |
Mesenteric vascular hypertrophy (%) | 30 ± 5 | 10 ± 3 |
Anticancer Activity
Thiazolium derivatives have also been explored for their anticancer properties. Recent research indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of thiazolium showed improved activity against HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values in the low micromolar range .
Table 2: Cytotoxicity of Thiazolium Derivatives
Compound | IC50 (HepG2) | IC50 (Caco2) | IC50 (MCF-7) |
---|---|---|---|
Thiazolium Derivative A | 0.53 µM | 1.01 µM | 1.12 µM |
Staurosporine | 0.45 µM | 0.90 µM | 1.00 µM |
Antimicrobial Properties
Thiazolium compounds have also been investigated for their antimicrobial activities. In vitro studies have revealed that certain thiazole derivatives exhibit significant leishmanicidal activity against Leishmania infantum, showing low toxicity to mammalian cells while effectively reducing parasite survival .
Structure-Activity Relationship (SAR)
The biological activity of thiazolium derivatives is closely linked to their chemical structure. Studies have shown that substituents on the thiazole ring can dramatically influence their pharmacological effects. For example, electron-withdrawing groups at specific positions have been associated with enhanced antimalarial activity against Plasmodium falciparum strains .
Table 3: Structure-Activity Relationship Insights
Substituent Position | Type | Effect on Activity |
---|---|---|
Ortho | Electron-withdrawing | Increased potency |
Para | Small atoms | Enhanced solubility |
Phenyl Ring | Replacement | Similar potency with better properties |
Case Studies
Several case studies illustrate the therapeutic potential of thiazolium compounds:
- Diabetic Vascular Complications : In a controlled study on diabetic rats, treatment with N-phenacylthiazolium bromide resulted in significant reductions in vascular complications associated with diabetes, highlighting its potential as a therapeutic agent in diabetic patients .
- Anticancer Efficacy : A series of synthesized thiazolium derivatives were tested against multiple cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms and potential clinical applications .
Properties
IUPAC Name |
3-benzyl-2,4-dimethyl-1,3-thiazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NS.BrH/c1-10-9-14-11(2)13(10)8-12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQOMXILDQSQPN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1CC2=CC=CC=C2)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884959 | |
Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17091-45-1 | |
Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17091-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017091451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazolium, 2,4-dimethyl-3-(phenylmethyl)-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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